molecular formula C23H17ClN2O3S B2806611 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide CAS No. 922558-02-9

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2806611
CAS No.: 922558-02-9
M. Wt: 436.91
InChI Key: FIYLJZDTLGGSAZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived acetamide featuring a 1,3-benzodioxol-5-yl group and a benzyl substituent on the acetamide nitrogen. Such derivatives are widely explored in medicinal chemistry due to benzothiazoles’ roles as kinase inhibitors, antimicrobial agents, and anticancer scaffolds . The benzodioxol group contributes to π-π stacking interactions, while the benzyl moiety may modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYLJZDTLGGSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring . The benzo[d]thiazole moiety can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde . These intermediates are then coupled using a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide has garnered interest in various scientific research fields due to its unique structural features and potential applications. This article will explore its applications in medicinal chemistry, pharmacology, and related areas, supported by comprehensive data tables and case studies.

Structural Overview

The compound is characterized by:

  • A benzodioxole moiety, which is known for its biological activity.
  • A benzyl group that enhances lipophilicity, potentially improving bioavailability.
  • A benzothiazole ring, recognized for its pharmacological properties.

Molecular Formula

The molecular formula of the compound is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 339.4 g/mol.

Medicinal Chemistry

The compound's structural components suggest potential applications in developing new pharmaceuticals. Its benzodioxole and benzothiazole moieties are often associated with activities such as:

  • Antimicrobial Activity : Research indicates that compounds containing benzothiazole exhibit significant antibacterial effects against various pathogens.
  • Anticancer Properties : Similar structures have shown promise in targeting cancer cell lines, potentially through mechanisms involving apoptosis induction.

Pharmacology

Pharmacological studies on related compounds suggest that this compound may interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as nitric oxide synthase, which plays a role in vascular regulation and immune response modulation.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways related to inflammation and cellular metabolism.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of structurally similar compounds:

Case Study 1: Antimicrobial Effects

A study demonstrated that a benzothiazole derivative exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research focused on a related benzodioxole compound showed efficacy against breast cancer cell lines through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Biochemical Pathways

The compound may interact with various biochemical pathways:

  • Nitric Oxide Pathway : Potential modulation of nitric oxide levels could impact vascular health and inflammatory responses.
  • Metabolic Pathways : It may influence metabolic flux through interactions with key enzymes involved in metabolic regulation.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

6-Chloro vs. 6-Methoxy vs. 6-Bromo Substitutions

  • 6-Chloro (Target Compound) : Enhances electron-withdrawing effects, stabilizing the benzothiazole ring and influencing intermolecular interactions (e.g., halogen bonding). Commonly used in bioactive compounds .
  • Observed to form planar acetamide fragments in crystallography .
  • 6-Bromo () : Larger halogen atom may strengthen halogen bonding but reduce metabolic stability compared to chlorine.

Table 1: Substituent Impact on Benzothiazole Derivatives

Compound Substituent Key Properties Biological Relevance
Target Compound 6-Cl Electron-withdrawing, stabilizes ring Enhanced binding affinity
6-Methoxy-Benzothiazole 6-OCH₃ Electron-donating, improves solubility Potential for CNS activity
6-Bromo Analog 6-Br Strong halogen bonding Increased lipophilicity

Acetamide Substituent Variations

The N-benzyl group in the target compound contrasts with analogs featuring bulkier or polar substituents:

  • Adamantyl (Compound I, ) : The rigid adamantyl group increases hydrophobicity and may enhance membrane permeability. Crystallographic data show gauche conformations relative to the acetamide, influencing packing via C–H⋯O and S⋯S interactions .
  • Diethylaminoethyl (): The charged diethylaminoethyl group improves water solubility but may limit blood-brain barrier penetration.

Table 2: Acetamide Substituent Comparisons

Compound N-Substituent Key Features Structural Impact
Target Compound Benzyl Moderate lipophilicity, π-π interactions Balances solubility and activity
Adamantyl Derivative Adamantyl High rigidity, hydrophobic Stabilizes crystal packing
Bromo Analog Diethylaminoethyl Charged, hydrophilic Enhanced solubility

Crystallographic and Hydrogen Bonding Analysis

  • The benzodioxol group likely engages in C–H⋯O interactions .
  • Adamantyl Derivative : Forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, with S⋯S contacts (3.622 Å) contributing to crystal stability .

Table 3: Intermolecular Interactions in Analogs

Compound Hydrogen Bonds Non-Classical Interactions
Adamantyl Derivative N–H⋯N, C–H⋯O S⋯S (3.622 Å)
Thiadiazole Analogs N–H⋯S (hypothesized) π-π stacking (aromatic cores)

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article will delve into its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure includes a benzodioxole moiety and a benzothiazole ring, which are known to contribute to various biological activities.

Overview

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. In a study evaluating various benzothiazole derivatives, it was found that many of these compounds demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Case Studies

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activities. The results showed that specific substitutions on the benzothiazole ring enhanced antibacterial potency. For instance, compounds with electron-donating groups exhibited better activity against E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of halogen substituents on the benzothiazole ring significantly improved the antimicrobial efficacy of the compounds. This finding suggests that modifications to the side chains can lead to enhanced biological activity .

Summary Table of Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BE. coli20 µg/mL
Compound CCandida albicans10 µg/mL

Overview

The anticancer potential of similar compounds has been extensively studied. Research indicates that certain benzothiazole derivatives can induce cytotoxic effects in various cancer cell lines.

Findings

  • Cytotoxicity Assays : In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained were significantly lower than those for normal cell lines, indicating a promising therapeutic index .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. This mechanism aligns with findings from studies on related compounds .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
HepG215Caspase activation
A549 (Lung Cancer)18Mitochondrial disruption

Q & A

Q. What are the standard synthetic routes for preparing 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide?

The compound is typically synthesized via multi-step condensation reactions. For example, a similar benzothiazole-acetamide derivative was prepared by refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization from ethanol . Key steps include:

  • Amide bond formation : Reacting activated acyl intermediates (e.g., imidazole derivatives) with benzothiazol-2-amine derivatives under reflux.
  • Solvent optimization : Chloroform or ethanol is often used to enhance yield and purity.
  • Purification : Slow crystallization or column chromatography to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural validation requires:

  • 1H/13C NMR : To confirm substituent connectivity and stereochemistry (e.g., δ 7.73 ppm for aromatic protons in benzothiazole derivatives) .
  • IR spectroscopy : Peaks at ~1668 cm⁻¹ confirm the C=O stretch of the acetamide group .
  • Elemental analysis : To verify purity and molecular formula (e.g., C, H, N, S content) .
  • Mass spectrometry : High-resolution MS for molecular ion confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, dihedral angles, and non-covalent interactions. For example:

  • SHELX refinement : The SHELXL program is widely used for small-molecule refinement, enabling precise localization of hydrogen atoms and validation of H-bonding networks .
  • Crystal packing analysis : In similar benzothiazole-acetamides, H-bonded dimers form via N–H⋯N interactions, while S⋯S and C–H⋯O contacts stabilize ribbon-like structures .
  • Validation tools : The CIF file from SCXRD should be cross-checked using PLATON or Mercury to detect disorder or missed symmetry .

Q. What strategies are employed to analyze hydrogen-bonding patterns and their impact on physicochemical properties?

Graph set analysis (e.g., Etter’s rules) classifies H-bonding motifs (e.g., R₂²(8) rings) and predicts stability/solubility. For example:

  • Intermolecular H-bonds : N–H⋯N and C–H⋯O interactions in benzothiazole derivatives contribute to high melting points (>485 K) .
  • Crystal engineering : Modifying substituents (e.g., methoxy vs. chloro groups) alters H-bond donor/acceptor capacity, impacting crystallization behavior .

Q. How do researchers reconcile discrepancies in reported biological activities of benzothiazole-acetamide derivatives?

Contradictions arise from variations in assay conditions or structural modifications. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematic substitution of the benzodioxole or benzothiazole moieties to isolate pharmacophores (e.g., anti-cancer vs. anti-inflammatory activity) .
  • Standardized assays : Replicating enzyme inhibition (e.g., kinase assays) under controlled pH, temperature, and solvent conditions .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins .

Methodological Considerations

Q. What experimental design principles optimize the synthesis of analogous acetamide derivatives?

  • Reagent selection : Activate carboxylic acids using CDI (1,1'-carbonyldiimidazole) for efficient amide coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves crystallization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in heterocyclic intermediates .

Q. How can researchers validate the absence of polymorphism in crystallized samples?

  • DSC/TGA : Differential scanning calorimetry detects melting point variations indicative of polymorphs.
  • PXRD : Compare experimental powder patterns with simulated data from SCXRD to confirm phase purity .

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